
イドキシフェン
概要
説明
科学的研究の応用
Efficacy in Metastatic Breast Cancer
Idoxifene has been evaluated in several clinical trials for its effectiveness in treating metastatic breast cancer, particularly in patients who have developed resistance to tamoxifen. In a randomized phase II trial involving 56 postmenopausal women with advanced breast cancer, idoxifene demonstrated modest clinical activity. The overall clinical benefit rate was reported at 16%, with a median duration of clinical benefit of 9.8 months . In comparison, an increased dose of tamoxifen did not yield any objective responses in the same cohort .
Study | Population | Dosage | Clinical Benefit Rate | Median Duration |
---|---|---|---|---|
Phase II Trial | 56 postmenopausal women | 40 mg/day idoxifene | 16% | 9.8 months |
Tamoxifen Comparison | Same cohort | Increased dose of tamoxifen | 9% | Not specified |
Comparison with Tamoxifen
In another study comparing idoxifene directly with tamoxifen among 321 postmenopausal patients, idoxifene showed similar efficacy and toxicity profiles. The complete response plus partial response rates were 13% for idoxifene compared to 9% for tamoxifen . Notably, the median time to progression was longer for idoxifene (166 days) than for tamoxifen (140 days), suggesting a potential advantage in treatment duration .
Effects on Bone Health and Lipid Metabolism
Idoxifene has also been studied for its effects on bone mineral density and lipid profiles in postmenopausal women. In ovariectomized rat models, idoxifene completely prevented bone loss and significantly reduced total serum cholesterol levels . This dual action suggests that idoxifene may not only serve as an effective anti-cancer agent but also promote bone health and improve lipid metabolism.
Parameter | Effect of Idoxifene |
---|---|
Bone Mineral Density | Prevented loss in lumbar and proximal tibial bones |
Total Serum Cholesterol | Reduced significantly at doses of 0.5 mg/kg/day |
Mechanistic Insights
Research indicates that idoxifene operates through specific mechanisms that differentiate it from traditional estrogens. It exhibits minimal uterotrophic activity while blocking estrogen-induced gene expression in endometrial cells . This mechanism is crucial as it suggests a lower risk of endometrial hyperplasia compared to other treatments.
Safety Profile
The safety profile of idoxifene appears favorable when compared to tamoxifen. Reported adverse effects such as hot flashes and mild nausea were similar between both drugs . This similarity in side effects indicates that idoxifene may be a viable alternative for patients who cannot tolerate tamoxifen or have developed resistance.
作用機序
生化学分析
Biochemical Properties
Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It also stimulates osteoclast apoptosis . These pleiotropic effects ultimately could contribute to the maintenance of bone homeostasis .
Cellular Effects
Idoxifene has been shown to have significant effects on various types of cells. In bone-forming osteoblasts, it exhibits similar post-receptor effects to estrogen . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In human endometrial cells, where estrogen is a potent agonist through the ERE, idoxifene has negligible agonist activity .
Molecular Mechanism
Idoxifene’s mechanism of action is primarily through its role as an agonist of the estrogen response element (ERE) . It exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It differs from estrogen in a tissue-specific manner. In human endometrial cells, where estrogen is a potent agonist through the ERE, idoxifene has negligible agonist activity . Moreover, idoxifene is able to block estrogen-induced gene expression in endometrial cells .
Dosage Effects in Animal Models
In animal models, Idoxifene has been shown to prevent bone loss and lower cholesterol levels in ovariectomized rats . At a dosage of 0.5 mg/kg·day, Idoxifene completely prevented loss of both lumbar and proximal tibial bone mineral density (BMD) .
準備方法
イドキシフェンの合成には、いくつかのステップが含まれる。 大規模な合成ルートの1つには、以下のステップが含まれる :
フリーデル・クラフツアシル化: 2-クロロエトキシベンゼンは、2-フェニル酪酸でアシル化される。
4-ヨードフェニルリチウムとの反応: 得られたケトンは、1,4-ジヨードベンゼンのモノリチオ化によって調製される4-ヨードフェニルリチウムと反応させる。
最終生成物の形成: 最終生成物であるイドキシフェンは、精製後に得られる。
化学反応の分析
イドキシフェンは、以下のものを含む様々な種類の化学反応を起こす。
酸化: イドキシフェンは、特定の条件下で酸化されて対応する酸化物を形成することができる。
還元: 脱ヨウ素化誘導体を形成するために還元することができる。
置換: イドキシフェンは、特にヨウ素原子を含む置換反応を起こすことができる。
これらの反応で一般的に使用される試薬および条件には、酸化剤として過マンガン酸カリウム、還元剤として水素化リチウムアルミニウム、置換反応のための求核剤などがある。これらの反応から形成される主な生成物は、使用される試薬および条件によって異なる。
科学研究への応用
類似化合物との比較
イドキシフェンは、タモキシフェン、ラロキシフェン、トレミフェンなどの他の選択的エストロゲン受容体モジュレーターに似ている . それは、それを際立たせる独自の機能を持っている:
タモキシフェン: イドキシフェンは、タモキシフェンと構造的に関連しているが、4位にヨウ素原子を含んでおり、エストロゲン受容体に対する親和性を高めている.
ラロキシフェン: ラロキシフェンとは異なり、イドキシフェンは骨芽細胞におけるエストロゲン応答配列を介してアゴニストとして作用する.
トレミフェン: イドキシフェンは、トレミフェンと比較して、エストロゲン受容体に対する相対結合親和性が高い。
これらの独自の機能は、イドキシフェンを研究および潜在的な治療用途のための貴重な化合物にする。
生物活性
Idoxifene is a novel selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activities, particularly in the context of bone health and lipid metabolism. This compound exhibits a distinct pharmacological profile compared to traditional SERMs like tamoxifen, making it a subject of interest in various clinical and preclinical studies.
Idoxifene demonstrates a tissue-selective mechanism of action, functioning as an estrogen agonist in bone tissue while acting as an antagonist in the uterus. This selective activity is attributed to its stronger affinity for estrogen receptor alpha (ERα) compared to tamoxifen, with a reported 2.5 to 5-fold greater affinity . The compound inhibits estrogen-induced gene expression in endometrial cells, thereby minimizing the risk of uterine hyperplasia, a common side effect associated with other SERMs .
Effects on Bone Health
Research indicates that idoxifene effectively prevents bone loss, particularly in ovariectomized (Ovx) rat models. In a study where idoxifene was administered at doses of 0.5 mg/kg·day and 2.5 mg/kg·day, significant preservation of lumbar and proximal tibial bone mineral density (BMD) was observed over a two-month treatment period . This suggests that idoxifene can mitigate the adverse effects of estrogen withdrawal on bone health.
Lipid Metabolism
Idoxifene also exhibits beneficial effects on lipid metabolism. It was shown to reduce total serum cholesterol levels in Ovx rats, with maximal reduction observed at the lower dose of 0.5 mg/kg·day . This lipid-lowering effect may contribute to its potential cardiovascular benefits.
Uterine Effects
Unlike tamoxifen, idoxifene displays minimal uterotrophic activity, which is critical for reducing the risk of endometrial cancer associated with long-term SERM use. Histological evaluations revealed myometrial and endometrial atrophy in Ovx rats treated with idoxifene, reinforcing its antagonistic effects on uterine tissue .
Efficacy and Tolerability
Clinical trials have demonstrated that idoxifene is well-tolerated among patients with metastatic breast cancer. A phase I study indicated that while some patients experienced mild side effects (e.g., hot flashes), these were comparable to those seen with tamoxifen . In another randomized phase II study focusing on breast cancer treatment, idoxifene showed promise in stabilizing disease progression in some patients .
Comparative Studies
A direct comparison between idoxifene and tamoxifen revealed that idoxifene has reduced agonist activity on breast and uterine tissues compared to tamoxifen, which may make it a safer alternative for long-term use in hormone-sensitive cancers .
Data Summary
Parameter | Idoxifene | Tamoxifen |
---|---|---|
Affinity for ERα | 2.5-5 fold greater | Standard |
Bone Density Preservation | Significant (Ovx rats) | Moderate |
Cholesterol Reduction | Yes (maximal at 0.5 mg/kg) | Not specified |
Uterotrophic Activity | Minimal | Moderate |
Common Side Effects | Hot flashes (13%) | Hot flashes (15%) |
特性
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-75-1 | |
Record name | Idoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idoxifene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。